3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
Description
3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound featuring a fluorophenyl group attached to an imidazo[1,5-a]pyrazine core
Properties
IUPAC Name |
3-(3-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.2ClH/c13-10-3-1-2-9(6-10)12-15-8-11-7-14-4-5-16(11)12;;/h1-3,6,8,14H,4-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYKHLPUYTLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC(=CC=C3)F)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[1,5-a]pyrazine core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the imidazo[1,5-a]pyrazine ring.
Reduction: Reduction reactions can target the imidazo[1,5-a]pyrazine ring or the fluorophenyl group, depending on the reagents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the imidazo[1,5-a]pyrazine core can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,5-a]pyrazine ring.
Reduction: Reduced forms of the imidazo[1,5-a]pyrazine ring or the fluorophenyl group.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazo[1,5-a]pyrazine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- 3-(3-chlorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- 3-(3-bromophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
Uniqueness
The unique feature of 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is the presence of the fluorine atom in the para position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity compared to its chloro- and bromo-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
